3-cyano-3-Hydroxy-4-Chlorobutyric Acid
Description
3-cyano-3-Hydroxy-4-Chlorobutyric Acid is a multifunctional aliphatic carboxylic acid featuring a butyric acid backbone substituted with cyano (–CN), hydroxyl (–OH), and chloro (–Cl) groups at positions 3 and 4. Its molecular formula is C₅H₆ClNO₃, with a calculated molecular weight of 163.45 g/mol.
Properties
Molecular Formula |
C5H6ClNO3 |
|---|---|
Molecular Weight |
163.56 g/mol |
IUPAC Name |
4-chloro-3-cyano-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H6ClNO3/c6-2-5(10,3-7)1-4(8)9/h10H,1-2H2,(H,8,9) |
InChI Key |
ZTBMWAFZFDPZGA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CCl)(C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other substituted butanoic acids and aromatic derivatives. Key comparisons include:
- 3-(Dimethylamino)butanoic acid hydrochloride (C₆H₁₂ClNO₂): Features a dimethylamino group (–N(CH₃)₂) at position 3 and a hydrochloride salt, enhancing solubility in polar solvents .
- 3-Chlorobenzaldehyde (C₇H₅ClO): An aromatic aldehyde with a chloro substituent; differs in backbone (benzene vs. aliphatic chain) and functional groups (aldehyde vs. carboxylic acid) .
- Caffeic Acid (C₉H₈O₄): Aromatic dihydroxy-acrylic acid with antioxidant properties; lacks chloro and cyano groups but shares carboxyl functionality .
Physicochemical Properties
Table 1 compares key properties of 3-cyano-3-Hydroxy-4-Chlorobutyric Acid with analogous compounds:
*Inferred from substituent effects: Cyano and chloro groups reduce polarity, while the hydroxyl and carboxyl groups enhance solubility in polar aprotic solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
